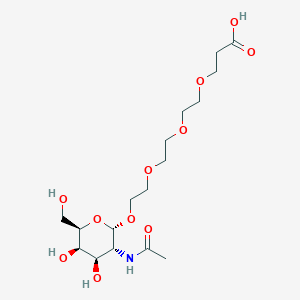
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine, also known as 4-MMPT, is an organosulfur compound that has become increasingly popular in scientific research. It is a member of the pyrimidine family of compounds and is known for its versatility in a variety of applications. This compound has been used to study the structure and function of proteins and nucleic acids, as well as its potential use in drug development.
Applications De Recherche Scientifique
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine has been used in a variety of scientific research applications, including the study of proteins and nucleic acids. It has been used to study the structure and function of proteins, as well as to investigate the interactions between proteins and nucleic acids. In addition, 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine has also been used to study the binding of ligands to proteins, as well as to investigate the mechanism of action of drugs.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine is not yet fully understood. However, it is believed that 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine binds to proteins and nucleic acids through hydrogen bonding and electrostatic interactions. These interactions can result in changes in the structure and function of the protein or nucleic acid, which can then lead to changes in the activity of the protein or nucleic acid.
Biochemical and Physiological Effects
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids. In addition, 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine has also been shown to have anti-inflammatory and anti-oxidant activities, as well as to have the potential to modulate the activity of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is relatively inexpensive. In addition, it is relatively stable and has a relatively low toxicity. However, there are also some limitations to its use. For example, 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine can be difficult to purify and can be difficult to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine research. For example, further research could be conducted to investigate the mechanism of action of 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine and to better understand its effects on biochemical and physiological processes. In addition, further research could be conducted to determine the potential therapeutic applications of 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine, as well as to investigate its potential use in drug development. Finally, further research could be conducted to investigate the potential use of 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine in the synthesis of new compounds.
Méthodes De Synthèse
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine can be synthesized through a three-step process. First, 4-methoxyphenylhydrazine is reacted with 5-methylthiophen-2-yl acetate in an aqueous solution of sodium hydroxide. This reaction yields 4-(4-methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine. The second step involves the reaction of the amine with acetic anhydride in the presence of sodium acetate, which yields the desired 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine. Finally, the product is purified by recrystallization from methanol.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-3-8-15(21-10)14-9-13(18-16(17)19-14)11-4-6-12(20-2)7-5-11/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXGWUKJUWCSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC(=NC(=C2)C3=CC=C(C=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)











![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)
